molecular formula C18H19N3O2S B10980740 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

Cat. No.: B10980740
M. Wt: 341.4 g/mol
InChI Key: GNHKOCIQXCWTMZ-UHFFFAOYSA-N
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Description

The compound 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic molecule that features a benzimidazole core linked to a pyrrolidine ring, which is further substituted with a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors, such as amino acids or other nitrogen-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction of the sulfonyl group can produce the corresponding sulfide .

Scientific Research Applications

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic benefits. The presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring contribute to its distinct chemical and biological properties .

Biological Activity

Introduction

The compound 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole (CAS Number: 921141-82-4) is a complex organic molecule that features a benzimidazole core, a pyrrolidine group, and a sulfonyl moiety attached to a 4-methylphenyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

  • Molecular Formula: C₁₈H₁₉N₃O₂S
  • Molecular Weight: 341.4 g/mol
  • Key Functional Groups:
    • Benzimidazole core
    • Pyrrolidine ring
    • Sulfonamide functionality

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the sulfonyl and pyrrolidine groups. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification to ensure high yield and purity.

Pharmacological Properties

Research has indicated that This compound exhibits several biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated its potential against various bacterial strains. For instance, related benzimidazole derivatives have shown significant antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Activity: The compound's structural analogs have been linked to selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain benzimidazole derivatives have shown up to 470-fold selectivity for COX-2 over COX-1, indicating potential for anti-inflammatory applications .

The biological mechanisms through which this compound exerts its effects involve interactions with various enzymes and receptors. Molecular docking studies suggest that it may modulate the activity of specific targets, although detailed mechanisms require further investigation.

Case Studies

  • Study on Anti-inflammatory Activity:
    • A study evaluated the COX-inhibitory activity of benzimidazole derivatives, revealing that modifications at specific positions significantly enhanced their selectivity and potency . The incorporation of functional groups like methyl or methoxy at strategic locations was crucial for optimal activity.
  • Antimicrobial Evaluation:
    • In vitro studies assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed prominent antibacterial activity, with MIC values significantly lower than standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Methylphenyl)-1H-benzimidazoleBenzimidazole core with methylphenyl groupLacks pyrrolidine and sulfonamide functionalities
2-(Pyrrolidin-1-yl)benzimidazolePyrrolidine attached directly to benzimidazoleNo sulfonyl group present
5-SulfonamidobenzimidazoleSulfonamide group attached to benzimidazoleDifferent functional group leading to distinct biological properties

The uniqueness of This compound lies in its combination of the pyrrolidine ring and sulfonamide functionality, potentially enhancing its pharmacological profile compared to its analogs.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C18H19N3O2S/c1-13-8-10-14(11-9-13)24(22,23)21-12-4-7-17(21)18-19-15-5-2-3-6-16(15)20-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,19,20)

InChI Key

GNHKOCIQXCWTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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